REACTION_CXSMILES
|
C([O-])=O.[NH4+].[F:5][C:6]([F:24])([F:23])[C:7]([NH:9][CH:10]1[CH2:15][CH2:14][N:13](CC2C=CC=CC=2)[CH2:12][CH2:11]1)=[O:8]>[Pd].CO>[F:24][C:6]([F:5])([F:23])[C:7]([NH:9][CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1CCN(CC1)CC1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2.5 hr
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off through Celite under a blanket of nitrogen
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)NC1CCNCC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |